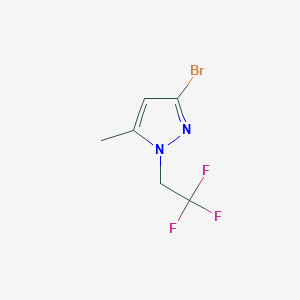
3-Bromo-5-methyl-1-(2,2,2-trifluoroethyl)pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Bromo-5-methyl-1-(2,2,2-trifluoroethyl)pyrazole” is a chemical compound with the molecular formula C6H6BrF3N2 . It is a white to yellow solid or colorless to yellow liquid .
Molecular Structure Analysis
The molecular structure of “3-Bromo-5-methyl-1-(2,2,2-trifluoroethyl)pyrazole” consists of a pyrazole ring which is a five-membered ring with two nitrogen atoms. The ring is substituted with a bromine atom at the 3rd position, a methyl group at the 5th position, and a 2,2,2-trifluoroethyl group at the 1st position .Physical And Chemical Properties Analysis
The physical form of “3-Bromo-5-methyl-1-(2,2,2-trifluoroethyl)pyrazole” is a white to yellow solid, or colorless to yellow liquid . It has a molecular weight of 243.02 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research in organometallic chemistry has explored the site-selective functionalization of trifluoromethyl-substituted pyrazoles, demonstrating the regioflexible conversion of heterocyclic starting materials into various isomers and congeners. This includes the manipulation of the pyrazole structure to introduce different functional groups at specific positions, enhancing the molecule's utility in further chemical syntheses. The study by Schlosser et al. (2002) showcases the regioselective functionalization of pyrazoles, highlighting the versatility of these compounds in synthetic chemistry (Schlosser, Volle, Leroux, & Schenk, 2002).
Coordination Chemistry and Material Science
The development of new materials and the exploration of their properties are pivotal areas of research. Compounds like "3-Bromo-5-methyl-1-(2,2,2-trifluoroethyl)pyrazole" often serve as ligands or precursors in the synthesis of coordination complexes with potential applications in catalysis, photophysics, and materials science. For instance, Stagni et al. (2008) reported on the synthesis and characterization of iridium complexes with tetrazolate ligands, illustrating the significant role of the ancillary ligand in tuning the color emission of these complexes. Such studies demonstrate the potential of pyrazole derivatives in the development of advanced materials and optical devices (Stagni, Colella, Palazzi, Valenti, Zacchini, Paolucci, Marcaccio, Albuquerque, & De Cola, 2008).
Chemical Reactivity and Applications
Understanding the chemical reactivity of pyrazole derivatives, including those substituted with bromo and trifluoromethyl groups, is crucial for their application in synthetic organic chemistry. Studies such as the one by Martins et al. (2013) on the versatile precursors for synthesizing pyrazole derivatives through bromination and further functionalization, shed light on the methodological advances in accessing structurally diverse pyrazoles. These compounds can be tailored for specific applications, ranging from organic synthesis to potential industrial applications (Martins, Sinhorin, Frizzo, Buriol, Scapin, Zanatta, & Bonacorso, 2013).
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-bromo-5-methyl-1-(2,2,2-trifluoroethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrF3N2/c1-4-2-5(7)11-12(4)3-6(8,9)10/h2H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUMAHJLDBNULQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1{H}-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2505715.png)
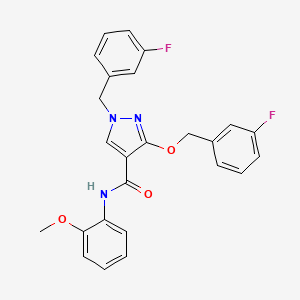


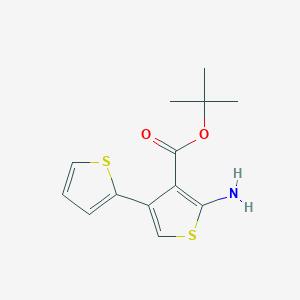
![2-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2505722.png)
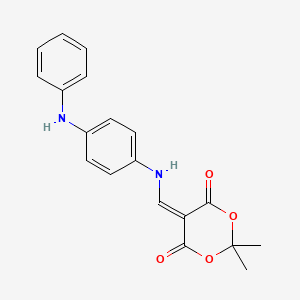


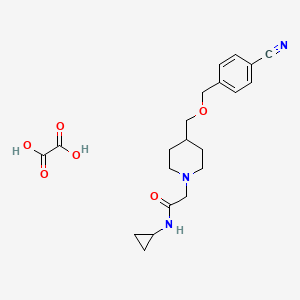
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2505732.png)
![4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B2505735.png)
![N-(3-bromophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2505736.png)
